molecular formula C17H24O11S B12851214 3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid

3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid

Cat. No.: B12851214
M. Wt: 436.4 g/mol
InChI Key: FGMXMRUEYSIRLE-CMZRPVNOSA-N
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Description

3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid is a complex organic compound that features a glucopyranosyl moiety with multiple acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted glucopyranosyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups can enhance the compound’s ability to penetrate cell membranes, while the thio-propanoic acid moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate: This compound is used for chiral derivatization and has similar structural features but differs in its functional group.

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride: Another acetylated glucopyranosyl derivative, used in different chemical applications.

Uniqueness

3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid is unique due to its combination of acetylated glucopyranosyl and thio-propanoic acid moieties, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in specialized research and industrial applications.

Properties

Molecular Formula

C17H24O11S

Molecular Weight

436.4 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C17H24O11S/c1-8(18)24-7-12-14(25-9(2)19)15(26-10(3)20)16(27-11(4)21)17(28-12)29-6-5-13(22)23/h12,14-17H,5-7H2,1-4H3,(H,22,23)/t12-,14-,15+,16-,17+/m1/s1

InChI Key

FGMXMRUEYSIRLE-CMZRPVNOSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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